Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)-
Description
Benzenamine, N,N-dimethyl-4-(6-phenanthridinyl)- is a tertiary aromatic amine featuring a phenanthridine substituent at the para position of the benzene ring, with N,N-dimethyl groups attached to the amine. Phenanthridine derivatives are known for their planar, conjugated structures, which contribute to their applications in fluorescence probes, pharmaceuticals, and materials science. For example, phenanthridine-containing compounds often exhibit strong π-π interactions and tunable electronic properties due to their extended aromatic systems .
Properties
CAS No. |
37867-75-7 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenanthridin-6-ylaniline |
InChI |
InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-19-9-4-3-7-17(19)18-8-5-6-10-20(18)22-21/h3-14H,1-2H3 |
InChI Key |
GUNJAKUTKIFMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzenamine-4-(9-anthryl)-N,N-dimethyl (Compound 3.5-DM-ADMA)
N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine
N,N-Dimethyl-4-[(4-nitrophenyl)azo]benzenamine
- Structure : Nitrophenyl azo group introduces strong electron-withdrawing effects.
- Thermodynamic Properties :
- Applications : Azo dyes and optoelectronic materials due to chromophoric properties .
Functional Group Variations
N,N-Dimethyl-4-(undec-1-enyl)benzenamine (E/Z Isomers)
4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylaniline
- Structure : Pyridinyl core with phenyl substituents.
Antifungal Activity of Benzenamine Derivatives
- Benzenamine (parent compound) : Inhibits Aspergillus flavus growth (100 µL/L), reducing aflatoxin biosynthesis by downregulating genes like leaA .
- Phenothiazine Derivatives: Compounds like (E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine show enhanced bioactivity due to thiadiazole and phenothiazine moieties .
Data Table: Key Properties of Comparable Compounds
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